molecular formula C₂₂H₂₁D₃ClFN₄ B1146323 Revaprazan-d3 Hydrochloride CAS No. 1346602-51-4

Revaprazan-d3 Hydrochloride

カタログ番号 B1146323
CAS番号: 1346602-51-4
分子量: 401.92
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Revaprazan Hydrochloride, also known as YH1885, is a drug that reduces gastric acid secretion and is used for the treatment of gastritis and acid-related disease . It acts as an acid pump antagonist (potassium-competitive acid blocker) that reversibly inhibits H+, K±ATPase by binding to the K±binding site of the pump, thereby causing fewer side effects .


Synthesis Analysis

The synthesis of Revaprazan involves the reaction of 1-methyl-1,2,3,4-tetrahydroisoquinoline with a compound wherein R is a good leaving group selected from F, Cl, Br, I, (1), (2), (3) in the presence of a phase transfer catalyst and solvent to give revaprazan. This is then followed by treatment with hydrochloric acid .


Molecular Structure Analysis

The molecular weight of Revaprazan Hydrochloride is 398.90 and its molecular formula is C22H24ClFN4 . The IUPAC name is N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-amine hydrochloride .


Chemical Reactions Analysis

To enhance the oral bioavailability of Revaprazan, a novel solid, supersaturable micelle (SSuM) was developed. Surfactants and solid carriers were screened based on a solubility and a flowability test, respectively. Supersaturating agents, including Poloxamer 407 (P407), were screened .


Physical And Chemical Properties Analysis

Revaprazan Hydrochloride has a molecular weight of 398.90 and its molecular formula is C22H24ClFN4 . The IUPAC name is N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-amine hydrochloride .

Safety And Hazards

Revaprazan Hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

将来の方向性

There are ongoing studies to determine whether Revaprazan may also play certain roles in cancer, autoimmune disorders, cardiovascular disease, and other medical conditions that may be associated with vitamin D deficiency . Additionally, there are efforts to develop novel formulations with Proton Pump Inhibitors (PPIs) like Revaprazan to address their poor stability and unmet needs regarding their availability for patients of all age groups .

特性

CAS番号

1346602-51-4

製品名

Revaprazan-d3 Hydrochloride

分子式

C₂₂H₂₁D₃ClFN₄

分子量

401.92

同義語

4-(3,4-Dihydro-1-(methyl-d3)-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine Hydrochloride;  5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-d3_x000B_1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride;  Revaprazan Hydrochlorid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。